6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a chemical compound with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can lead to inhibition or activation of these biomolecules. For instance, it may interact with cytochrome P450 enzymes, affecting their activity and thus influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses may lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound may also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine typically involves the bromination of 2,3-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify specific functional groups on the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is employed in studies to investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological processes by interacting with enzymes, receptors, or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Uniqueness
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOWVWCTOFBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617280 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-15-0 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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